

# Diethyl 2-chlorobenzylphosphonate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name:	<i>Diethyl 2-chlorobenzylphosphonate</i>
Cat. No.:	B1338560

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CAS Number: 29074-98-4

Chemical Formula: C<sub>11</sub>H<sub>16</sub>ClO<sub>3</sub>P

Molecular Weight: 262.67 g/mol

This technical guide provides an in-depth overview of **Diethyl 2-chlorobenzylphosphonate**, a compound of interest for researchers, scientists, and drug development professionals. The information presented herein is a compilation of available data on its synthesis, properties, and potential biological applications, with a focus on its role in antimicrobial and anticancer research.

## Physicochemical and Spectroscopic Data

While experimentally determined data for **Diethyl 2-chlorobenzylphosphonate** is limited in publicly available literature, the following tables summarize key physicochemical properties and predicted spectroscopic data. These predictions are based on the analysis of structurally similar compounds, particularly other substituted benzylphosphonates.

Table 1: Physicochemical Properties

Property	Value
IUPAC Name	diethyl (2-chlorobenzyl)phosphonate
Synonyms	(2-Chlorobenzyl)phosphonic Acid Diethyl Ester
Appearance	Colorless to Almost colorless clear liquid
Purity	>98.0% (by GC, as offered by commercial suppliers)
Boiling Point	146 °C (predicted)

Table 2: Predicted Spectroscopic Data

Technique	Predicted Key Signals
<sup>1</sup> H NMR	Ar-H: 7.2-7.5 ppm (m, 4H)CH <sub>2</sub> -P: ~3.4-3.7 ppm (d, 2H, J <sub>HP</sub> ≈ 22 Hz)O-CH <sub>2</sub> : ~4.0-4.2 ppm (dq, 4H)O-CH <sub>2</sub> -CH <sub>3</sub> : ~1.2-1.4 ppm (t, 6H)
<sup>13</sup> C NMR	Ar-C (C-Cl): ~134 ppm (d)Ar-C (CH): ~127-132 ppm (d)Ar-C (C-CH <sub>2</sub> ): ~130 ppm (d)CH <sub>2</sub> -P: ~33 ppm (d, <sup>1</sup> J <sub>CP</sub> ≈ 138 Hz)O-CH <sub>2</sub> : ~62 ppm (d)O-CH <sub>2</sub> -CH <sub>3</sub> : ~16 ppm (d)
<sup>31</sup> P NMR	~24-26 ppm (referenced to 85% H <sub>3</sub> PO <sub>4</sub> )
FT-IR (cm <sup>-1</sup> )	~2980: C-H stretch (alkyl)~1250: P=O stretch~1030: P-O-C stretch~750-850: C-Cl stretch
Mass Spec.	Molecular Ion (M <sup>+</sup> ): m/z = 262 (for <sup>35</sup> Cl), 264 (for <sup>37</sup> Cl)Key Fragments: Loss of ethoxy group, cleavage of the benzyl-phosphonate bond.

## Synthesis of Diethyl 2-chlorobenzylphosphonate

The primary method for synthesizing **Diethyl 2-chlorobenzylphosphonate** is the Michaelis-Arbuzov reaction.<sup>[1]</sup> This reaction involves the nucleophilic attack of a trialkyl phosphite, such

as triethyl phosphite, on an alkyl halide, in this case, 2-chlorobenzyl chloride or bromide.[1]

## Experimental Protocol: Michaelis-Arbuzov Synthesis

This protocol is a generalized procedure and may require optimization.

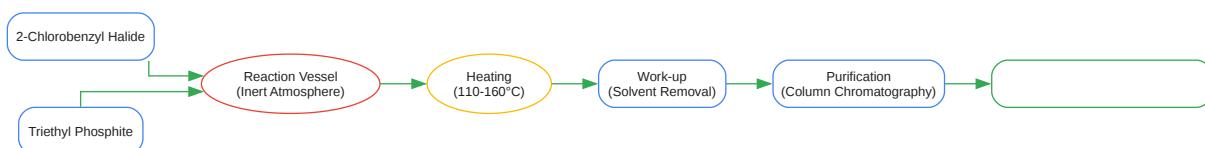
### Materials:

- 2-chlorobenzyl bromide (or chloride)
- Triethyl phosphite
- Anhydrous toluene (optional, as the reaction can be run neat)
- Nitrogen or Argon gas for inert atmosphere
- Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution
- Rotary evaporator

### Procedure:

- Reaction Setup: A dry round-bottom flask is charged with 2-chlorobenzyl bromide (1.0 equivalent). The flask is then flushed with an inert gas (Nitrogen or Argon).
- Addition of Reagent: An excess of triethyl phosphite (1.2 to 2.0 equivalents) is added to the flask. The use of excess triethyl phosphite can help drive the reaction to completion and can also serve as the solvent. Alternatively, an anhydrous high-boiling solvent like toluene can be used.[2]
- Reaction Conditions: The reaction mixture is heated to reflux (typically 110-160 °C) with vigorous stirring under an inert atmosphere for 4-6 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Work-up:** Once the reaction is complete, the mixture is cooled to room temperature. The toluene (if used) and excess triethyl phosphite are removed under reduced pressure using a rotary evaporator.[2]
- **Purification:** The crude product is purified by silica gel column chromatography. The product is eluted with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 to 7:3) to isolate the pure **Diethyl 2-chlorobenzylphosphonate** as a colorless to pale yellow oil.[2]



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#### *Michaelis-Arbuzov Synthesis Workflow*

## Potential Applications in Drug Development

While specific research on **Diethyl 2-chlorobenzylphosphonate** is limited, the broader class of benzylphosphonates has shown significant promise in several therapeutic areas.

## Antimicrobial Activity

Substituted diethyl benzylphosphonates have demonstrated notable activity against various bacterial strains, including *Escherichia coli*.[3] The proposed mechanism of action involves the induction of oxidative stress within the bacterial cell, leading to DNA damage and ultimately cell death.[3] The presence of the chloro substituent on the benzyl ring may influence the lipophilicity and electronic properties of the molecule, potentially affecting its antimicrobial potency.

### Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

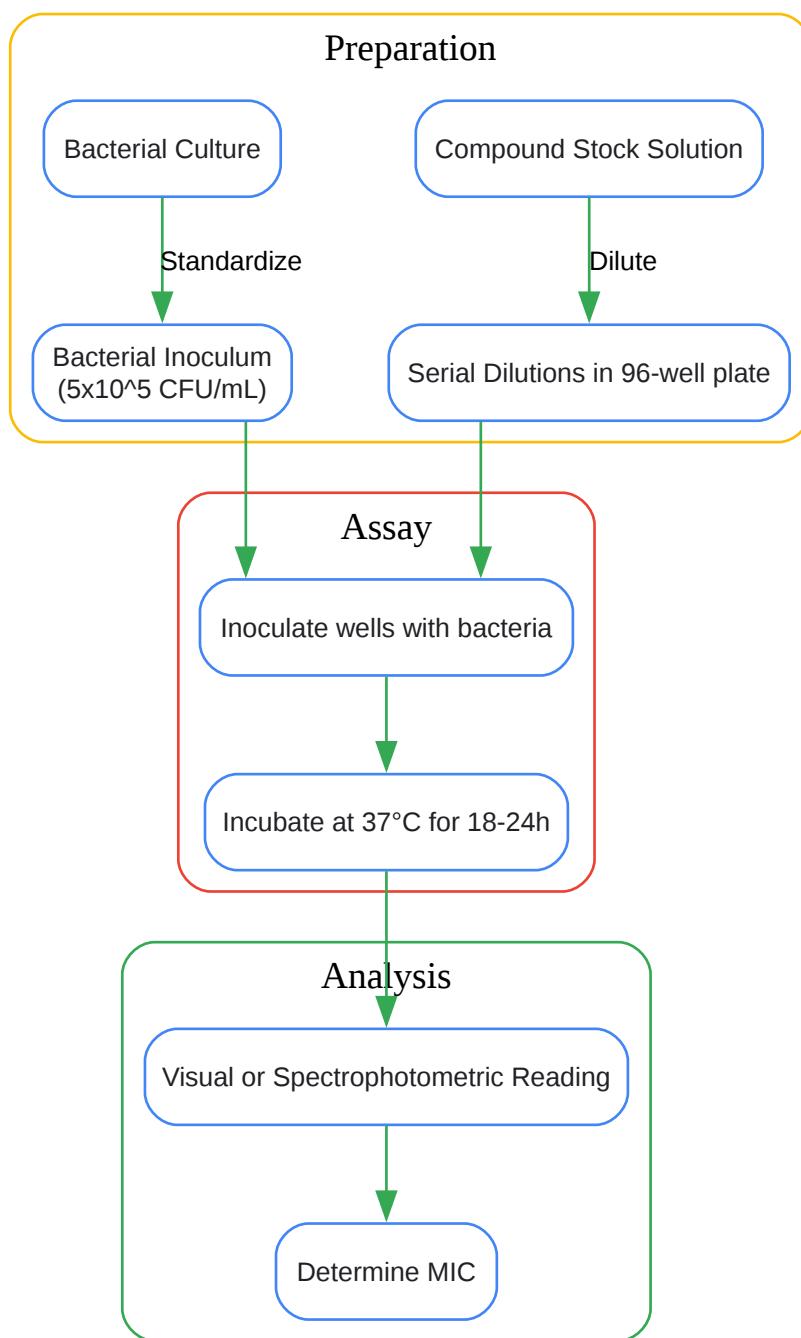
This protocol describes a general method for determining the MIC of a compound against a bacterial strain.

## Materials:

- **Diethyl 2-chlorobenzylphosphonate**
- Bacterial strain (e.g., *E. coli*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer (for measuring optical density)

## Procedure:

- Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared and diluted in MHB to a concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL.
- Compound Dilution: A stock solution of **Diethyl 2-chlorobenzylphosphonate** is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in MHB in a 96-well plate.
- Inoculation and Incubation: 100  $\mu$ L of the bacterial inoculum is added to each well containing the compound dilutions. A positive control (bacteria in MHB without the compound) and a negative control (MHB only) are included. The plate is incubated at 37 °C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.[\[2\]](#)

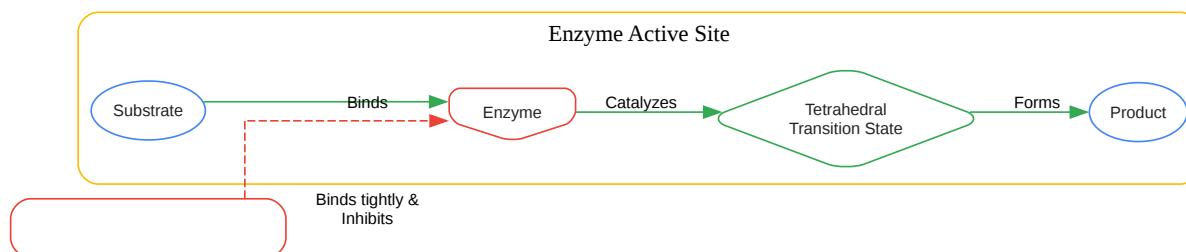
[Click to download full resolution via product page](#)*Workflow for MIC Determination*

## Anticancer Activity and Enzyme Inhibition

Organophosphonates are recognized for their ability to act as mimics of the tetrahedral transition states of substrate hydrolysis, making them effective inhibitors of various enzymes,

particularly hydrolases like proteases and lipases.[4][5] Benzylphosphonates have also been identified as inhibitors of enzymes such as autotaxin, which is implicated in cancer invasion and metastasis.[6] The cytotoxic effects of benzylphosphonate derivatives against various cancer cell lines have been reported, suggesting their potential as anticancer agents.[4][5][7]

The proposed mechanism for enzyme inhibition by phosphonates often involves their structural similarity to the transition state of the enzymatic reaction, allowing them to bind tightly to the active site and block substrate access. This can be either competitive or non-competitive inhibition, depending on the specific enzyme and inhibitor.



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#### *Proposed Enzyme Inhibition Mechanism*

## Conclusion

**Diethyl 2-chlorobenzylphosphonate** is a readily synthesizable organophosphorus compound with significant potential for applications in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. While direct experimental data on this specific compound is limited, the well-documented biological activities of the broader class of benzylphosphonates provide a strong rationale for its further investigation. The experimental protocols and data presented in this guide offer a foundational framework for researchers to explore the therapeutic potential of **Diethyl 2-chlorobenzylphosphonate**.

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